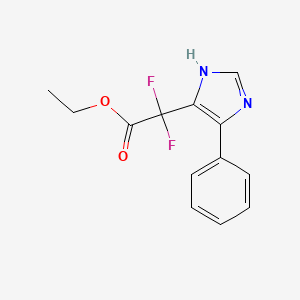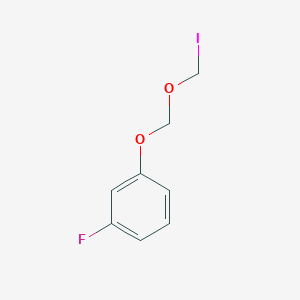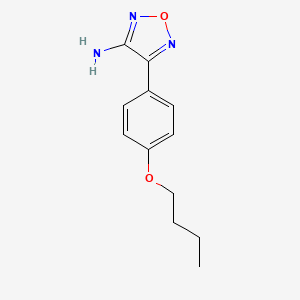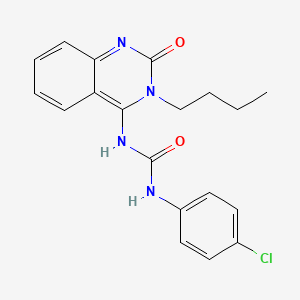
S-(1,2-dichlorovinyl)-glutathione;DCVG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,2-dichlorovinyl)-glutathione is a metabolite derived from trichloroethylene, a widely used industrial solvent. This compound is formed through the conjugation of trichloroethylene with glutathione, a process that occurs in the liver. S-(1,2-dichlorovinyl)-glutathione is known for its nephrotoxic properties, meaning it can cause damage to the kidneys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-dichlorovinyl)-glutathione typically involves the reaction of trichloroethylene with glutathione in the presence of enzymes such as glutathione S-transferase. This reaction can be carried out under physiological conditions, with the enzyme catalyzing the conjugation process .
Industrial Production Methods
Industrial production of S-(1,2-dichlorovinyl)-glutathione is not common due to its toxic nature. it can be synthesized in laboratory settings for research purposes using standard biochemical techniques involving the use of trichloroethylene and glutathione .
Analyse Des Réactions Chimiques
Types of Reactions
S-(1,2-dichlorovinyl)-glutathione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and other oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compounds.
Substitution: It can undergo substitution reactions where the dichlorovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of S-(1,2-dichlorovinyl)-glutathione include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of S-(1,2-dichlorovinyl)-glutathione include various oxidized and reduced metabolites, which can further undergo conjugation with other biomolecules .
Applications De Recherche Scientifique
S-(1,2-dichlorovinyl)-glutathione has several scientific research applications:
Chemistry: It is used to study the mechanisms of glutathione conjugation and the metabolic pathways of trichloroethylene.
Biology: Researchers use this compound to investigate the effects of environmental toxins on cellular processes, particularly in the kidneys.
Medicine: It serves as a model compound to understand the nephrotoxic effects of trichloroethylene and related compounds.
Industry: While not widely used in industry, it is important in environmental studies to assess the impact of industrial solvents on human health .
Mécanisme D'action
S-(1,2-dichlorovinyl)-glutathione exerts its effects primarily through its metabolism in the kidneys. It is metabolized by the enzyme cysteine conjugate β-lyase to form reactive intermediates that can cause cellular damage. These intermediates can induce oxidative stress, leading to lipid peroxidation and apoptosis in renal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene, known for its nephrotoxic effects.
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A urinary metabolite used as a biomarker for trichloroethylene exposure
Uniqueness
S-(1,2-dichlorovinyl)-glutathione is unique due to its specific formation pathway involving glutathione conjugation. This pathway is crucial for detoxifying trichloroethylene, but it also leads to the formation of nephrotoxic metabolites, highlighting the dual role of glutathione in detoxification and toxicity .
Propriétés
Formule moléculaire |
C12H17Cl2N3O6S |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
Clé InChI |
IXARYIJEQUJTIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)



![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)
![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)

![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)


![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)


